molecular formula C7H15Cl2N3 B1418737 2-(2-Ethyl-1H-imidazol-1-YL)ethanamine dihydrochloride CAS No. 1158195-34-6

2-(2-Ethyl-1H-imidazol-1-YL)ethanamine dihydrochloride

Cat. No. B1418737
M. Wt: 212.12 g/mol
InChI Key: OMEOMYSFZPFLJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-Ethyl-1H-imidazol-1-YL)ethanamine dihydrochloride” is a chemical compound with the CAS Number: 113741-02-9 . It has a molecular weight of 139.2 and its linear formula is C7 H13 N3 . It is typically stored at room temperature and is in liquid form .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, (1-Methyl-1 H -imidazol-2-yl) methanol derivatives were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1 H -imidazole or by treating 2-acyl-1 H -imidazoles with organometallic reagents or sodium borohydride .


Molecular Structure Analysis

The molecular structure of “2-(2-Ethyl-1H-imidazol-1-YL)ethanamine dihydrochloride” is represented by the linear formula C7 H13 N3 .


Physical And Chemical Properties Analysis

“2-(2-Ethyl-1H-imidazol-1-YL)ethanamine dihydrochloride” is a liquid at room temperature . It has a molecular weight of 139.2 and its linear formula is C7 H13 N3 .

Scientific Research Applications

Corrosion Inhibition

Imidazoline derivatives, including compounds structurally related to 2-(2-Ethyl-1H-imidazol-1-YL)ethanamine dihydrochloride, have been explored as corrosion inhibitors for metals. Research by Zhang et al. (2015) examined similar compounds for their effectiveness in preventing corrosion of mild steel in hydrochloric acid solution, suggesting potential applications in industrial settings (Zhang et al., 2015).

DNA Interaction and Cytotoxicity

Cu(II) complexes of ligands structurally similar to 2-(2-Ethyl-1H-imidazol-1-YL)ethanamine dihydrochloride have been synthesized and evaluated for their DNA-binding properties and cytotoxicity. Kumar et al. (2012) explored these complexes, revealing their potential in biomedical research and therapeutic applications (Kumar et al., 2012).

Synthesis and Characterization

The synthesis and characterization of 2-(1-Imidazolyl)ethanamine, closely related to the compound , was detailed by Ri-sheng (2010). This highlights the compound's utility in chemical synthesis and its potential as a precursor for more complex molecules (Ri-sheng, 2010).

Antimicrobial Studies

A study by Rajkumar et al. (2014) on derivatives of 1H-imidazole, which shares the imidazole group with 2-(2-Ethyl-1H-imidazol-1-YL)ethanamine dihydrochloride, demonstrated significant antibacterial and antifungal activities. This suggests potential applications of related compounds in the development of new antimicrobial agents (Rajkumar et al., 2014).

Albumin Binding

A study by Silveira et al. (2013) examined copper(II) complexes containing imidazole moieties, like 2-(2-Ethyl-1H-imidazol-1-YL)ethanamine dihydrochloride, for their binding capacity with serum albumin. This research is relevant for understanding drug-protein interactions and designing therapeutics (Silveira et al., 2013).

Antiprotozoal Activity

Pérez‐Villanueva et al. (2013) synthesized and evaluated derivatives of 1H-imidazole for their activity against protozoal infections. The findings indicate that compounds related to 2-(2-Ethyl-1H-imidazol-1-YL)ethanamine dihydrochloride could have applications in treating protozoal diseases (Pérez‐Villanueva et al., 2013).

Antibacterial Schiff's Bases

Research by Patel et al. (2011) involved synthesizing Schiff's bases from compounds structurally related to 2-(2-Ethyl-1H-imidazol-1-YL)ethanamine dihydrochloride. These bases showed notable antibacterial activity, underscoring the compound's relevance in medicinal chemistry (Patel et al., 2011).

properties

IUPAC Name

2-(2-ethylimidazol-1-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2ClH/c1-2-7-9-4-6-10(7)5-3-8;;/h4,6H,2-3,5,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEOMYSFZPFLJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Ethyl-1H-imidazol-1-YL)ethanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Ethyl-1H-imidazol-1-YL)ethanamine dihydrochloride
Reactant of Route 2
2-(2-Ethyl-1H-imidazol-1-YL)ethanamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
2-(2-Ethyl-1H-imidazol-1-YL)ethanamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
2-(2-Ethyl-1H-imidazol-1-YL)ethanamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
2-(2-Ethyl-1H-imidazol-1-YL)ethanamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
2-(2-Ethyl-1H-imidazol-1-YL)ethanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.